molecular formula C6H4BrN3O B1384427 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 1370007-53-6

7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No. B1384427
CAS RN: 1370007-53-6
M. Wt: 214.02 g/mol
InChI Key: HPBUVPGCNKEPRJ-UHFFFAOYSA-N
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Description

7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a chemical compound with the molecular formula C6H4BrN3O . It is a white solid with a molecular weight of 214.02 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BrN3O/c7-5-2-1-4-6(11)8-3-9-10(4)5/h1-3H,(H,8,9,11) . This code provides a unique identifier for the molecule and can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 214.02 . The compound should be stored at 0-8°C .

Scientific Research Applications

Synthesis Approaches and Chemical Reactivity

7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one and its derivatives are synthesized through various innovative approaches, demonstrating the compound's adaptability in chemical reactions. Notable methodologies include nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles, offering more facile and practical approaches than previous methods (Son & Park, 2016). Furthermore, an anion-directed site-specific bromination mechanism and a one-pot bromination-Suzuki coupling protocol are developed for quick access to analogues at specific positions, enhancing the compound's versatility (Lu, Dong & Zhu, 2017). A diversity-oriented synthesis approach is also notable, which integrates pot, atom, and step economy in sequential reactions, thereby forming multiple bonds in one pot and swiftly generating a range of drug-like small molecules (Xiang et al., 2013).

Biological Applications and Drug Discovery

Cytotoxic Activity and Cancer Research

The synthesis of pyrrolo[2,1‐f][1,2,4]triazine C‐nucleosides, with structural variations at position 7, demonstrates potent cytotoxic activity in various cancer cell lines. This highlights the compound's potential in cancer research and treatment development (Li et al., 2018).

Drug Development and Kinase Inhibitor Templates

This compound serves as a versatile template in drug discovery, particularly in kinase inhibitor development. The scaffold's ability to mimic bioactive conformations and its modifiability for potency and selectivity determinants are pivotal in the discovery of orally efficacious compounds in animal models of diseases like anaplastic large cell lymphoma (ALCL) (Ott et al., 2011). Additionally, 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines are identified as dual inhibitors of VEGFR-2 and FGFR-1, showcasing significant antitumor efficacy and offering insights into structure-activity relationships, pharmacology, and pharmacokinetic properties (Borzilleri et al., 2005).

Safety and Hazards

The safety information for 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

Biochemical Analysis

Biochemical Properties

7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The bromine atom in its structure allows for specific binding interactions with the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can form hydrogen bonds with proteins, further stabilizing its interactions and enhancing its biochemical efficacy .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating the activity of these enzymes, this compound can alter gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways, thereby inhibiting cell proliferation and promoting cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom in its structure allows for strong binding with the active sites of enzymes, leading to either inhibition or activation of their activity. This compound has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for cell signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively modulate enzyme activity and alter cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, this compound can be found in the mitochondria, where it influences cellular metabolism and energy production. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments .

properties

IUPAC Name

7-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-5-2-1-4-6(11)8-3-9-10(4)5/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBUVPGCNKEPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NN2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1370007-53-6
Record name 7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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